Acyclovir
Acyclovir
Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine.
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised.
HSV and VZV infections can be opportunistic infections (OIs) of HIV.
Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982.
Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor.
Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury.
Acyclovir is a natural product found in Epicoccum nigrum with data available.
Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization.
A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes.
See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
59277-89-3
VCID:
VC20753651
InChI:
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
SMILES:
C1=NC2=C(N1COCCO)N=C(NC2=O)N
Molecular Formula:
C8H11N5O3
Molecular Weight:
225.20 g/mol
Acyclovir
CAS No.: 59277-89-3
APIs
Cat. No.: VC20753651
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol
* For research use only. Not for human or veterinary use.

Description | Acyclovir is an oxopurine that is guanine substituted by a (2-hydroxyethoxy)methyl substituent at position 9. Used in the treatment of viral infections. It has a role as an antiviral drug and an antimetabolite. It is an oxopurine and a member of 2-aminopurines. It is functionally related to a guanine. Acyclovir is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to: Treat and/or prevent the recurrence of certain types of herpes simplex virus (HSV) infections, including genital herpes Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster) Acyclovir is approved in different formulations and strengths for use in specific populations, including in people who are immunocompromised. HSV and VZV infections can be opportunistic infections (OIs) of HIV. Acyclovir is a nucleotide analog antiviral used to treat herpes simplex, Varicella zoster, herpes zoster, herpes labialis, and acute herpetic keratitis. Acyclovir is generally used first line in the treatment of these viruses and some products are indicated for patients as young as 6 years old. Acyclovir was granted FDA approval on 29 March 1982. Acyclovir is a Herpes Simplex Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpes Zoster Virus Nucleoside Analog DNA Polymerase Inhibitor, and Herpesvirus Nucleoside Analog DNA Polymerase Inhibitor. The mechanism of action of acyclovir is as a DNA Polymerase Inhibitor. Acyclovir is a nucleoside analogue and antiviral agent used in therapy of herpes and varicella-zoster virus infections. Acyclovir has not been associated with clinically apparent liver injury. Acyclovir is a natural product found in Epicoccum nigrum with data available. Acyclovir is a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization. Acyclovir Sodium is the sodium salt form of acyclovir, a synthetic analog of the purine nucleoside, guanosine, with potent antiviral activity against herpes simplex viruses type 1 and 2, varicella-zoster virus and other viruses of the herpesvirus family. After conversion in vivo to the active metabolite acyclovir triphosphate by viral thymidine kinase, acyclovir competitively inhibits viral DNA polymerase by incorporating into the growing viral DNA chain and terminating further polymerization. A GUANOSINE analog that acts as an antimetabolite. Viruses are especially susceptible. Used especially against herpes. See also: Valacyclovir (is active moiety of); Valacyclovir Hydrochloride (active moiety of); Acyclovir Sodium (active moiety of) ... View More ... |
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CAS No. | 59277-89-3 |
Molecular Formula | C8H11N5O3 |
Molecular Weight | 225.20 g/mol |
IUPAC Name | 2-amino-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
Standard InChI | InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15) |
Standard InChI Key | MKUXAQIIEYXACX-UHFFFAOYSA-N |
Isomeric SMILES | C1=NC2=C(N1COCCO)NC(=NC2=O)N |
SMILES | C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Canonical SMILES | C1=NC2=C(N1COCCO)N=C(NC2=O)N |
Appearance | White or almost white crystalline powder |
Colorform | Crystals from methanol Crystals from ethanol White, crystalline powde |
Melting Point | 256.5-257 °C MP: Decomposes 256.5 - 257 °C |
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